molecular formula C11H7BrN4O3S B2839843 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1021132-07-9

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2839843
CAS No.: 1021132-07-9
M. Wt: 355.17
InChI Key: JRDKESHGCABZPO-UHFFFAOYSA-N
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Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide (IUPAC name) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-bromothiophen-2-yl group at position 5 and a 5-methylisoxazole-3-carboxamide moiety at position 2. Its molecular formula is C₁₄H₇BrN₄O₂S₂ (CAS: 1021105-11-2) .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O3S/c1-5-4-6(16-19-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKESHGCABZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

    Cyclization to form 1,3,4-oxadiazole: The 5-bromothiophene-2-carboxylic acid is then converted to its corresponding hydrazide, which undergoes cyclization with a suitable reagent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

    Introduction of the isoxazole ring: The oxadiazole intermediate is reacted with 5-methylisoxazole-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the heterocyclic rings, which can alter its electronic properties.

    Coupling Reactions: The bromothiophene moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of multiple heterocyclic rings makes it a candidate for drug design, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism by which N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The target compound’s 1,3,4-oxadiazole core distinguishes it from analogues with alternative heterocycles:

  • 5-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS: 762251-18-3, ): Substitutes oxadiazole with thiadiazole (sulfur replaces oxygen). Thiadiazole’s larger atomic radius and polarizability may enhance π-π stacking but reduce metabolic stability .
Substituent Effects on Physicochemical Properties
  • Amino vs. Methylisoxazole: Compounds like 9-(5-Amino-3-methylisoxazol-4-yl)-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one () feature an amino group on the isoxazole.
  • Halogenation Patterns: Bromine in the target’s thiophene ring contrasts with chlorine in 9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-xanthen-1-one (). Bromine’s higher molecular weight and lipophilicity may enhance blood-brain barrier penetration .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle(s) Key Substituents Molecular Formula Melting Point (°C)
Target Compound 1,3,4-Oxadiazole, Isoxazole 5-Bromothiophen-2-yl, 5-Methyl C₁₄H₇BrN₄O₂S₂ Not reported
N-(5-Bromopyridin-2-yl)-... () Isoxazole, Pyridine 2-Chlorophenyl, 5-Bromo C₁₆H₁₂BrClN₃O₂ Not reported
9-(5-Amino-3-methylisoxazol-4-yl)-... () Xanthen-one, Isoxazole 5-Methoxy, 3,3-Dimethyl C₂₀H₁₉N₂O₄ 210–211
5-Bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-... () Thiadiazole, Benzofuran 5-Ethyl, 3-Methyl C₁₄H₁₂BrN₃O₂S Not reported

Table 2: Substituent Impact on Properties

Substituent Effect on Lipophilicity (LogP)* Hydrogen-Bond Capacity Example Compound
5-Bromothiophen-2-yl High (+2.1) Low (Acceptor only) Target Compound
5-Aminoisoxazole Moderate (+0.8) High (Donor/Acceptor) Compounds
2-Chlorophenyl Moderate (+1.5) Low (Acceptor only) Compound

*Estimated using fragment-based methods.

Research Findings and Implications

  • Electron-Deficient Cores : The target’s oxadiazole and isoxazole rings are electron-deficient, favoring interactions with electron-rich biological targets (e.g., kinase ATP pockets) .
  • Halogen Effects : Bromine in the thiophene ring may enhance stability against oxidative metabolism compared to chlorine analogues .
  • Synthetic Challenges : Bulkier substituents (e.g., bromothiophene) could reduce reaction yields compared to methyl or methoxy groups .

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